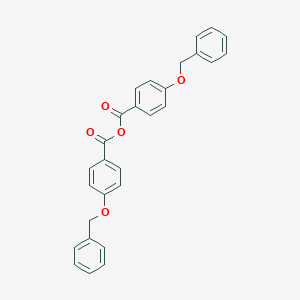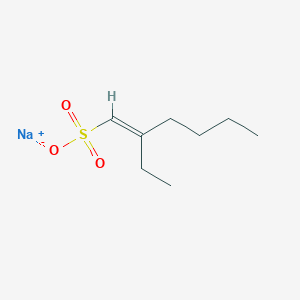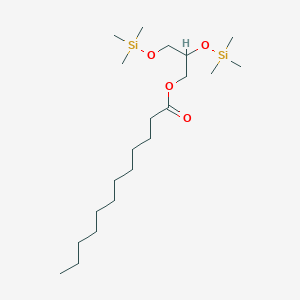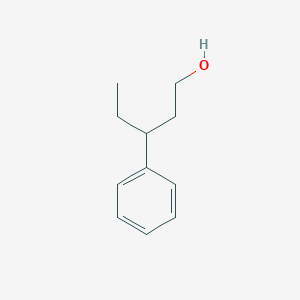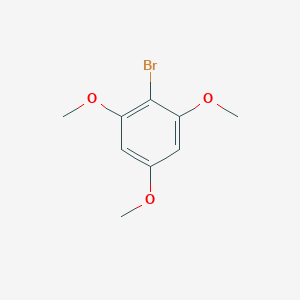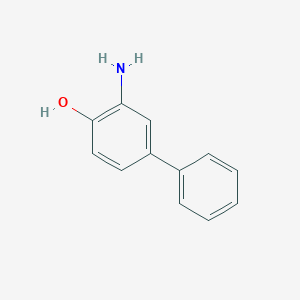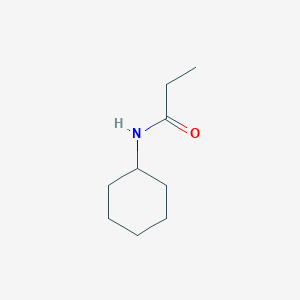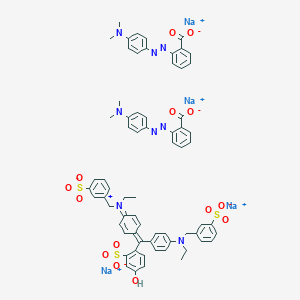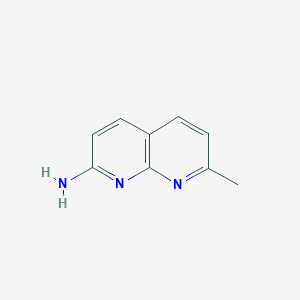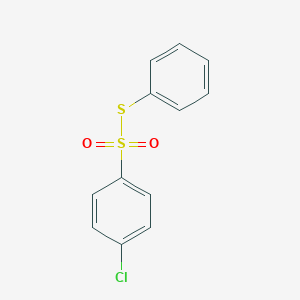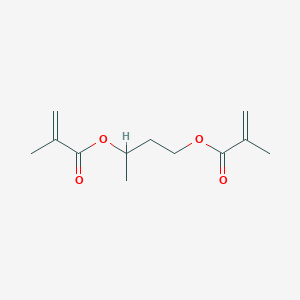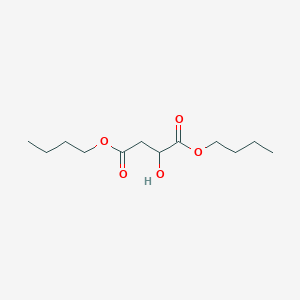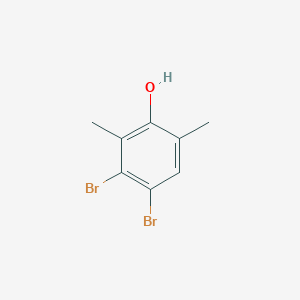
3,4-Dibromo-2,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-2,6-dimethylphenol is a chemical compound that has been widely studied for its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is also known as bromophenol blue and is commonly used as a pH indicator in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-2,6-dimethylphenol has been extensively studied for its potential applications in various fields of science. In the medical field, this compound has been shown to possess antimicrobial properties and can be used as a disinfectant. It has also been studied for its potential use as an anticancer agent.
In the field of agriculture, 3,4-Dibromo-2,6-dimethylphenol has been shown to possess herbicidal properties and can be used as a weed killer. It has also been studied for its potential use as a growth regulator for crops.
In environmental science, 3,4-Dibromo-2,6-dimethylphenol has been studied for its potential use as a water quality indicator. It is commonly used as a pH indicator in laboratory experiments and can be used to monitor the pH levels of water bodies.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-2,6-dimethylphenol varies depending on its application. In the medical field, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells.
In agriculture, 3,4-Dibromo-2,6-dimethylphenol acts as a herbicide by inhibiting the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,4-Dibromo-2,6-dimethylphenol vary depending on its application. In the medical field, this compound has been shown to have low toxicity and does not cause significant adverse effects in humans.
In agriculture, the use of 3,4-Dibromo-2,6-dimethylphenol as a herbicide can lead to the death of non-target plants and can have negative effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3,4-Dibromo-2,6-dimethylphenol as a pH indicator in laboratory experiments has several advantages. It is highly sensitive and can detect small changes in pH levels. It is also easy to use and can be used in a wide range of experimental conditions.
However, the limitations of using 3,4-Dibromo-2,6-dimethylphenol as a pH indicator include its limited pH range and its interference with certain experimental procedures.
Zukünftige Richtungen
There are several future directions for the study of 3,4-Dibromo-2,6-dimethylphenol. In the medical field, further studies can be conducted to explore its potential use as an antimicrobial and anticancer agent. In agriculture, further studies can be conducted to develop more selective herbicides that have less impact on the environment.
In environmental science, further studies can be conducted to explore the use of 3,4-Dibromo-2,6-dimethylphenol as a water quality indicator. Additionally, further studies can be conducted to explore the potential use of this compound in other areas such as materials science and catalysis.
Conclusion:
In conclusion, 3,4-Dibromo-2,6-dimethylphenol is a chemical compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
Synthesemethoden
The synthesis of 3,4-Dibromo-2,6-dimethylphenol can be achieved through various methods. One of the most common methods involves the reaction of 2,6-dimethylphenol with bromine in the presence of a catalyst such as iron (III) chloride. The reaction leads to the formation of 3,4-Dibromo-2,6-dimethylphenol in high yield and purity.
Eigenschaften
CAS-Nummer |
1125-51-5 |
|---|---|
Produktname |
3,4-Dibromo-2,6-dimethylphenol |
Molekularformel |
C8H8Br2O |
Molekulargewicht |
279.96 g/mol |
IUPAC-Name |
3,4-dibromo-2,6-dimethylphenol |
InChI |
InChI=1S/C8H8Br2O/c1-4-3-6(9)7(10)5(2)8(4)11/h3,11H,1-2H3 |
InChI-Schlüssel |
GNDIVIKZOWZSHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)Br)Br |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)C)Br)Br |
Synonyme |
3,4-Dibromo-2,6-dimethylphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



